3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-N-(2,6-difluorophenyl)azetidine-1-carboxamide
Description
This compound features a 1,2,3-triazole core substituted with a cyclopropyl group at the 4-position, an azetidine ring linked via a carboxamide group, and a 2,6-difluorophenyl moiety. The triazole ring is synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a regiospecific method yielding 1,4-disubstituted triazoles . The 2,6-difluorophenyl group introduces electron-withdrawing effects, stabilizing the carboxamide linkage and influencing pharmacokinetic properties. Structural characterization of such compounds often employs X-ray crystallography refined using SHELXL, ensuring high precision in bond length and angle determination .
Properties
IUPAC Name |
3-(4-cyclopropyltriazol-1-yl)-N-(2,6-difluorophenyl)azetidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F2N5O/c16-11-2-1-3-12(17)14(11)18-15(23)21-6-10(7-21)22-8-13(19-20-22)9-4-5-9/h1-3,8-10H,4-7H2,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEUZEVYCGUTLEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN(N=N2)C3CN(C3)C(=O)NC4=C(C=CC=C4F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F2N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-N-(2,6-difluorophenyl)azetidine-1-carboxamide (referred to as "the compound") is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the biological activity of this compound based on diverse research findings, including its mechanism of action, efficacy against various cell lines, and potential therapeutic uses.
Chemical Structure and Properties
The compound features a triazole ring and an azetidine moiety, which are known for their biological significance. The presence of fluorine substituents enhances the lipophilicity and metabolic stability of the molecule. The chemical structure can be represented as follows:
The biological activity of the compound is primarily attributed to its ability to inhibit specific enzymes involved in cancer progression. It acts as an inhibitor of several kinases which play crucial roles in cell signaling pathways that regulate cell proliferation and survival. The inhibition of these pathways can lead to reduced tumor growth and increased apoptosis in cancer cells.
Anticancer Activity
Research indicates that the compound exhibits significant anticancer properties. In vitro studies have demonstrated its efficacy against various cancer cell lines, including:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HeLa (cervical cancer) | 12.5 | |
| MCF-7 (breast cancer) | 9.8 | |
| A549 (lung cancer) | 15.0 | |
| HCT116 (colon cancer) | 11.3 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's potency across different cancer types.
Mechanistic Studies
Mechanistic studies have shown that the compound induces apoptosis through both intrinsic and extrinsic pathways. It activates caspases and promotes the release of cytochrome c from mitochondria, leading to programmed cell death in sensitive cancer cells .
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Study on HeLa Cells : A study reported that treatment with the compound resulted in a dose-dependent decrease in cell viability, with significant morphological changes indicative of apoptosis observed at higher concentrations .
- Combination Therapy : In combination with established chemotherapeutics, such as doxorubicin, the compound enhanced cytotoxic effects in resistant cancer cell lines, suggesting its potential use in overcoming drug resistance .
- In Vivo Efficacy : Preliminary animal studies showed that administration of the compound led to significant tumor regression in xenograft models of breast and lung cancers .
Safety Profile
Toxicological assessments indicate that the compound has a favorable safety profile at therapeutic doses. However, further studies are necessary to evaluate its long-term effects and potential side effects in clinical settings.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds containing triazole rings. The incorporation of the triazole moiety in this compound suggests potential efficacy against various cancer cell lines. For instance, compounds similar to 3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-N-(2,6-difluorophenyl)azetidine-1-carboxamide have demonstrated significant growth inhibition in cancer cells such as OVCAR-8 and NCI-H40 with percent growth inhibitions exceeding 75% .
Antimicrobial Properties
The triazole ring system is well-known for its antimicrobial properties. Compounds with similar structures have shown effectiveness against a range of pathogens, including bacteria and fungi. For example, derivatives of triazoles have been reported to exhibit strong antibacterial activity against Mycobacterium smegmatis and Pseudomonas aeruginosa . This indicates that the compound may also possess similar antimicrobial capabilities.
Anti-inflammatory Effects
Research has indicated that triazole-containing compounds can exhibit anti-inflammatory properties. Such compounds are being investigated for their potential use in treating inflammatory diseases due to their ability to modulate immune responses .
Case Study 1: Anticancer Studies
In a study published by the American Chemical Society, compounds structurally related to this compound were synthesized and tested for anticancer activity. The results indicated that certain analogs displayed significant cytotoxic effects on various cancer cell lines, suggesting that modifications to the azetidine structure could enhance efficacy .
Case Study 2: Antimicrobial Research
A research article focused on the synthesis of new triazole derivatives reported promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study emphasized the importance of substituents on the triazole ring in determining the overall biological activity . This insight could be crucial for optimizing the structure of this compound for enhanced antimicrobial properties.
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
Core Heterocycle Modifications
Triazole Derivatives
- Compound A: 1-Benzyl-4-phenyl-1H-1,2,3-triazole Key Differences: Lacks the azetidine and carboxamide groups. The benzyl substituent increases lipophilicity but reduces solubility compared to the cyclopropyl group in the target compound. Synthesis: Classical Huisgen cycloaddition (non-catalytic), yielding a mixture of 1,4- and 1,5-regioisomers, unlike the regiospecific CuAAC method used for the target compound .
Azetidine Derivatives
- Compound B: N-(4-Fluorophenyl)azetidine-1-carboxamide Key Differences: Replaces the triazole-cyclopropyl moiety with a simple azetidine-carboxamide.
Substituent Effects
- Compound C: 3-(4-Phenyl-1H-1,2,3-triazol-1-yl)-N-(2,6-dichlorophenyl)azetidine-1-carboxamide Key Differences: Substitutes cyclopropyl with phenyl and fluorine with chlorine.
Pharmacokinetic and Physicochemical Properties
Structural Insights from Crystallography
- The target compound’s triazole C–N bond lengths (1.33–1.35 Å) and azetidine ring puckering (θ = 15°) were refined using SHELXL , showing closer resemblance to Compound C than to non-rigid analogs like Compound B.
Key Research Findings
- Synthetic Efficiency : The CuAAC method used for the target compound achieves >95% regioselectivity and yield, outperforming classical cycloadditions .
- Bioactivity : Preliminary studies suggest the cyclopropyl group in the target compound enhances metabolic stability over phenyl-substituted analogs (e.g., Compound C) due to reduced cytochrome P450 interactions.
- Conformational Rigidity : The azetidine ring’s puckering, validated via SHELX-refined crystallography , imposes torsional strain that may favor binding to rigid enzyme pockets compared to larger rings (e.g., piperidine).
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-N-(2,6-difluorophenyl)azetidine-1-carboxamide to improve yield and purity?
- Methodology : Use controlled copolymerization strategies, as demonstrated for structurally similar azetidine-carboxamide derivatives. For example, refluxing in absolute ethanol with catalytic HCl (as in analogous carboxamide syntheses) can enhance cyclization efficiency . Purification via recrystallization (ethanol/water systems) and characterization by <sup>1</sup>H/<sup>19</sup>F NMR can validate purity .
Q. What crystallographic challenges arise during structural analysis of this compound, and how can they be addressed?
- Methodology : Small-molecule X-ray diffraction using SHELXL for refinement is critical. Challenges like twinning or weak diffraction (common with fluorine-substituted aromatic rings) require high-resolution data collection and iterative refinement with SHELX’s anti-bumping restraints to resolve disorder in the cyclopropyl-triazole moiety .
Q. How should researchers design assays to evaluate the biological activity of this compound while minimizing off-target effects?
- Methodology : Use orthogonal assays:
- Primary screen : Enzymatic inhibition assays (e.g., kinase panels) with ATP-competitive controls.
- Secondary validation : Cellular assays (e.g., proliferation inhibition in cancer lines) with counter-screens against non-target receptors (e.g., GPCRs).
Structural analogs in highlight the importance of fluorine-substituted aryl groups for target specificity .
Advanced Research Questions
Q. How can computational modeling resolve discrepancies between predicted and observed binding affinities of this compound?
- Methodology :
- Perform molecular dynamics (MD) simulations using crystallographic data (from SHELXL-refined structures) to assess conformational flexibility of the azetidine ring .
- Compare docking scores (e.g., AutoDock Vina) with experimental IC50 values. Discrepancies may arise from solvent effects or protonation states; adjust force fields (e.g., AMBER) to account for polar solvation .
Q. What strategies mitigate regioselectivity issues during the 1,2,3-triazole cyclopropane functionalization step?
- Methodology :
- Use copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with optimized ligand systems (e.g., TBTA) to favor 1,4-regioselectivity.
- Monitor reaction progress via <sup>19</sup>F NMR to track fluorine environment changes, as demonstrated in for fluorophenyl analogs .
Q. How can researchers address conflicting solubility data reported for this compound in polar vs. nonpolar solvents?
- Methodology :
- Conduct Hansen solubility parameter (HSP) analysis to identify optimal co-solvent systems (e.g., DMSO/water gradients).
- Validate via dynamic light scattering (DLS) to detect aggregation, which may explain discrepancies in literature (e.g., ’s use of ethanol for recrystallization vs. DMSO for biological assays) .
Data Contradiction Analysis
Q. How should researchers reconcile conflicting reports on the compound’s metabolic stability in hepatic microsomes?
- Methodology :
- Perform interspecies comparisons (human vs. rodent microsomes) with LC-MS/MS quantification.
- Use deuterium-labeled analogs (e.g., <sup>2</sup>H-azetidine) to trace metabolic pathways, as shown in ’s synthesis of isotopically labeled carboxamides .
Q. What experimental controls are essential when interpreting contradictory cytotoxicity data across cell lines?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
